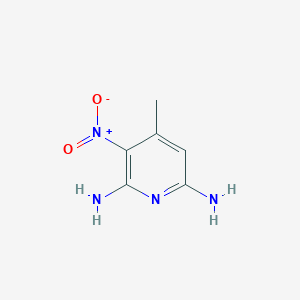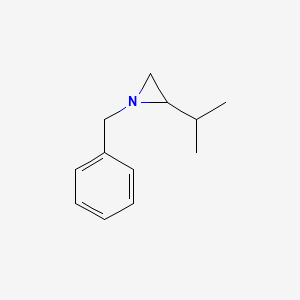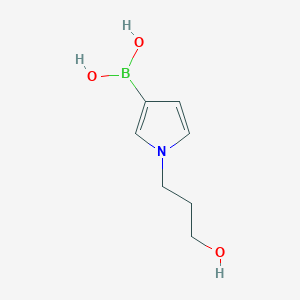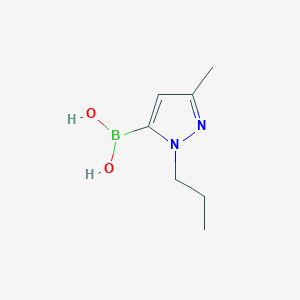
3-Amino-8-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-8-メチル-4H-クロメン-4-オンは、クロモンファミリーに属するヘテロ環式化合物です。 クロモンは、植物に広く分布する天然の酸素含有ヘテロ環であり、フラボン、イソフラボン、キサントン、アントシアニンなどの重要な化合物の基本骨格を形成しています
2. 製法
合成経路と反応条件
3-アミノ-8-メチル-4H-クロメン-4-オンの合成は、通常、適切な出発物質を特定の条件下で縮合させることから行われます。 一般的な方法の1つは、3-ホルミルクロモンとアミン誘導体を、エタノール中、p-トルエンスルホン酸(PTSA)などの触媒の存在下で還流条件下で反応させる方法です 。この反応は、イミン中間体の形成を経て進行し、その後環化して目的のクロモン誘導体を生成します。
工業的生産方法
3-アミノ-8-メチル-4H-クロメン-4-オンの工業的生産方法では、同様の合成経路が用いられますが、より大規模で行われます。反応条件、例えば温度、溶媒、触媒濃度などの最適化は、高収率と高純度を実現するために重要です。連続フロー反応器と自動合成プラットフォームは、効率とスケーラビリティを高めるために採用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-formylchromone with an amine derivative under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired chromone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
3-アミノ-8-メチル-4H-クロメン-4-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体に変換することができます。
還元: 還元反応は、還元されたクロモン誘導体をもたらす可能性があります。
置換: 求電子置換反応と求核置換反応は、クロモン環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、適切な条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノンを生成することがありますが、置換反応はさまざまな官能基を導入し、さまざまな特性と用途を持つさまざまな誘導体をもたらす可能性があります .
科学的研究の応用
3-アミノ-8-メチル-4H-クロメン-4-オンは、以下を含む科学研究において多くの用途があります。
作用機序
3-アミノ-8-メチル-4H-クロメン-4-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、その他の生体分子に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 例えば、その抗酸化活性は、活性酸素種(ROS)のスカベンジングと酸化ストレスの抑制を伴う可能性があります 。特定の用途と状況に応じて、正確な分子標的と経路は異なる場合があります。
類似化合物との比較
類似化合物
3-ホルミルクロモン: 3-アミノ-8-メチル-4H-クロメン-4-オンの合成における前駆体です.
4H-クロメン-4-オン: さまざまな誘導体の足場となる親クロモン構造です.
2H-クロメン-2-オン: 構造的特徴は類似していますが、生物学的活性は異なるクロモン誘導体です.
独自性
3-アミノ-8-メチル-4H-クロメン-4-オンは、クロモン環にアミノ基とメチル基の両方が存在するため、ユニークです。 この構造的修飾は、異なる化学的および生物学的特性を付与し、さまざまな研究および産業的用途にとって貴重な化合物となっています .
特性
CAS番号 |
61423-75-4 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
3-amino-8-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3 |
InChIキー |
QMQIRRBCQNNPQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)



![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

